molecular formula C30H38N8O6S2 B12694573 2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate CAS No. 94276-19-4

2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate

Cat. No.: B12694573
CAS No.: 94276-19-4
M. Wt: 670.8 g/mol
InChI Key: QKNWCLDXYWDEPD-UHFFFAOYSA-N
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Description

This compound is characterized by its azo groups and thiazolium rings, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of azo linkages through diazotization reactions, followed by coupling with thiazolium derivatives. Reaction conditions such as temperature, pH, and solvent choice are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters precisely. The use of continuous flow systems can enhance efficiency and scalability, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can break azo linkages, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce aromatic amines. Substitution reactions can lead to various substituted thiazolium derivatives .

Scientific Research Applications

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups and thiazolium rings can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
  • 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate

Uniqueness

Compared to similar compounds, 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate stands out due to its specific diacetate groups, which may confer unique solubility and reactivity properties. These characteristics can make it more suitable for certain applications, such as in the development of specialized dyes or as a reagent in specific synthetic pathways .

Properties

CAS No.

94276-19-4

Molecular Formula

C30H38N8O6S2

Molecular Weight

670.8 g/mol

IUPAC Name

N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;diacetate

InChI

InChI=1S/C26H30N8O2S2.2C2H4O2/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*1-2(3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H3,(H,3,4)

InChI Key

QKNWCLDXYWDEPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.CC(=O)[O-].CC(=O)[O-]

Origin of Product

United States

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